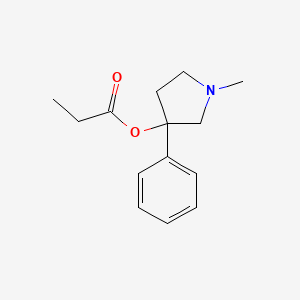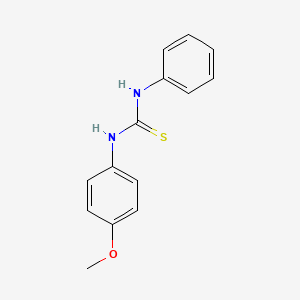
N-(4-Methoxyphenyl)-N'-phenylthiourea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methacetin , has the chemical formula C9H11NO2 . It is a white solid compound with a molecular weight of 165.1891 g/mol . The IUPAC Standard InChI for Methacetin is: InChI=1S/C9H11NO2/c1-7(11)10-8-3-5-9(12-2)6-4-8/h3-6H,1-2H3,(H,10,11) .
Métodos De Preparación
Synthetic Routes:: Methacetin can be synthesized through direct condensation of 4-methoxyaniline with acetic anhydride . The reaction proceeds as follows:
4-methoxyaniline+Acetic Anhydride→Methacetin+Acetic Acid
The resulting Methacetin is a white solid with a melting point of 147–150 °C .
Industrial Production Methods:: Methacetin is not commonly produced industrially, but it can be synthesized in the laboratory using the above method.
Análisis De Reacciones Químicas
Methacetin undergoes various chemical reactions:
Acetylation: The reaction with acetic anhydride leads to the formation of Methacetin.
Hydrolysis: Methacetin can be hydrolyzed back to 4-methoxyaniline by treating it with aqueous acid.
Oxidation: Methacetin can be oxidized to form its corresponding nitroso derivative.
Substitution: Methacetin can undergo nucleophilic substitution reactions with various reagents.
Aplicaciones Científicas De Investigación
Methacetin finds applications in:
Medicine: It has been studied for its potential hepatoprotective effects and as a substrate for liver function tests.
Chemistry: Methacetin is used as a model compound in various chemical studies.
Industry: Although not widely used industrially, its derivatives may have applications in pharmaceuticals and organic synthesis.
Comparación Con Compuestos Similares
Methacetin is unique due to its specific structure. Similar compounds include N-(4-Methoxyphenyl)acetamide (CAS Number: 51-66-1) and related arylamine derivatives . Methacetin stands out for its hepatoprotective properties and its role in liver function assessment.
Propiedades
| 1219-96-1 | |
Fórmula molecular |
C14H14N2OS |
Peso molecular |
258.34 g/mol |
Nombre IUPAC |
1-(4-methoxyphenyl)-3-phenylthiourea |
InChI |
InChI=1S/C14H14N2OS/c1-17-13-9-7-12(8-10-13)16-14(18)15-11-5-3-2-4-6-11/h2-10H,1H3,(H2,15,16,18) |
Clave InChI |
JMKRMQGOPWYOGL-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC=C(C=C1)NC(=S)NC2=CC=CC=C2 |
Solubilidad |
>38.8 [ug/mL] (The mean of the results at pH 7.4) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


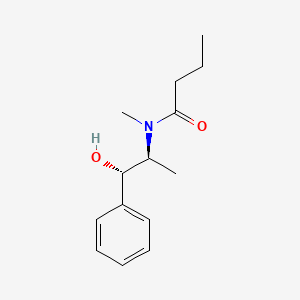

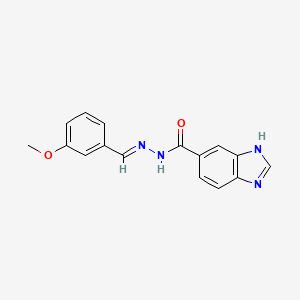
![[4-bromo-2-[(E)-[[2-(1-bromonaphthalen-2-yl)oxyacetyl]hydrazinylidene]methyl]phenyl] 4-propoxybenzoate](/img/structure/B12000691.png)
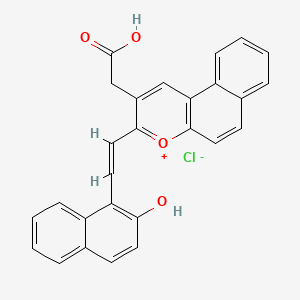
![Benzenamine, N-[(2,4-dimethoxyphenyl)methylene]-](/img/structure/B12000714.png)
![4-({(E)-[3-(benzyloxy)-4-methoxyphenyl]methylidene}amino)-5-(4-chlorophenyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B12000718.png)


![N-(2-Hydroxycyclohexyl)-N'-(1-{3-[1-({[(2-hydroxycyclohexyl)amino]carbonyl}amino)-1-methylethyl]phenyl}-1-methylethyl)urea](/img/structure/B12000726.png)
![5-(4-Tert-butylphenyl)-4-{[(E)-(4-isopropylphenyl)methylidene]amino}-4H-1,2,4-triazol-3-YL hydrosulfide](/img/structure/B12000731.png)
![2-methoxy-6-{[(3-phenyl-5-sulfanyl-4H-1,2,4-triazol-4-yl)imino]methyl}phenol](/img/structure/B12000736.png)
